5-(3-Chlorophenyl)nicotinaldehyde
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Overview
Description
5-(3-Chlorophenyl)nicotinaldehyde: is an organic compound with the molecular formula C12H8ClNO . It is a derivative of nicotinaldehyde, where a 3-chlorophenyl group is attached to the 5-position of the nicotinaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(3-Chlorophenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 3-chlorobenzaldehyde.
Condensation Reaction: The nicotinic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by a Friedel-Crafts acylation reaction with 3-chlorobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products:
Oxidation: 5-(3-Chlorophenyl)nicotinic acid.
Reduction: 5-(3-Chlorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Chlorophenyl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also used in the development of new biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)nicotinaldehyde
- 5-(2-Chlorophenyl)nicotinaldehyde
- 5-(3-Fluorophenyl)nicotinaldehyde
Comparison:
- 5-(3-Chlorophenyl)nicotinaldehyde is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- 5-(4-Chlorophenyl)nicotinaldehyde has the chlorine atom at the para position, which may result in different steric and electronic effects.
- 5-(2-Chlorophenyl)nicotinaldehyde has the chlorine atom at the ortho position, which can lead to increased steric hindrance.
- 5-(3-Fluorophenyl)nicotinaldehyde has a fluorine atom instead of chlorine, which can affect its chemical properties and biological activity .
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYJMVMRRMIQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646982 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-60-6 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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